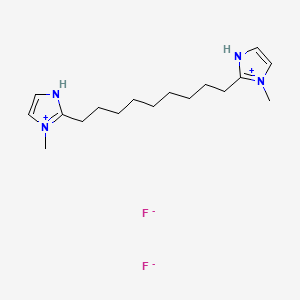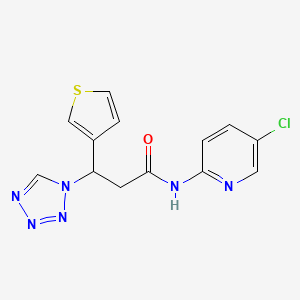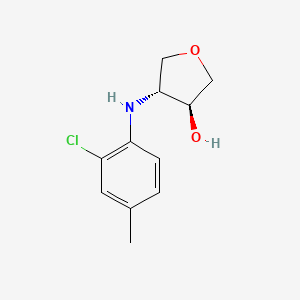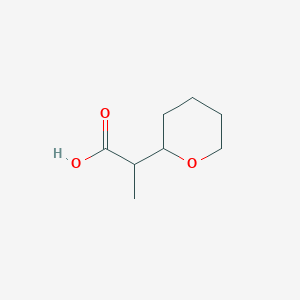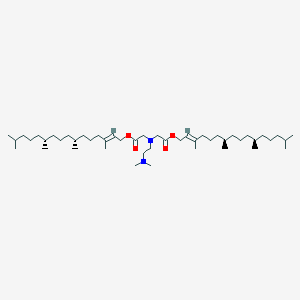
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2'-((2-(dimethylamino)ethyl)azanediyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is a complex organic compound with a unique structure. This compound is characterized by its long hydrocarbon chains and the presence of a dimethylaminoethyl group, which imparts specific chemical properties and reactivity. It is used in various scientific research fields due to its distinctive molecular configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate typically involves multiple steps, including the formation of the hydrocarbon chains and the introduction of the dimethylaminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate exerts its effects involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrocarbon chains may also play a role in the compound’s ability to integrate into lipid membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar structure but differs in its functional groups and reactivity.
Ammonium Sulfide Compounds: These compounds share some structural similarities but have different chemical properties and applications.
Uniqueness
Bis((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl) 2,2’-((2-(dimethylamino)ethyl)azanediyl)diacetate is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C48H92N2O4 |
|---|---|
Poids moléculaire |
761.3 g/mol |
Nom IUPAC |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] 2-[2-(dimethylamino)ethyl-[2-oxo-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]ethyl]amino]acetate |
InChI |
InChI=1S/C48H92N2O4/c1-39(2)19-13-21-41(5)23-15-25-43(7)27-17-29-45(9)31-35-53-47(51)37-50(34-33-49(11)12)38-48(52)54-36-32-46(10)30-18-28-44(8)26-16-24-42(6)22-14-20-40(3)4/h31-32,39-44H,13-30,33-38H2,1-12H3/b45-31+,46-32+/t41-,42-,43-,44-/m1/s1 |
Clé InChI |
HKNMPEYUTJXLGF-UKYAJNAESA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)CCC[C@H](CCC/C(=C/COC(=O)CN(CC(=O)OC/C=C(/CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)\C)CCN(C)C)/C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)CN(CCN(C)C)CC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


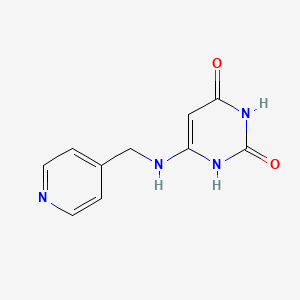
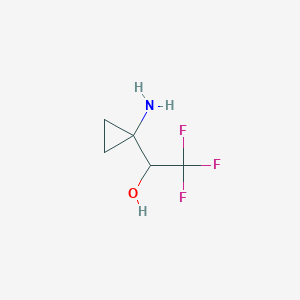
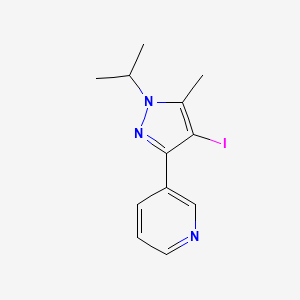
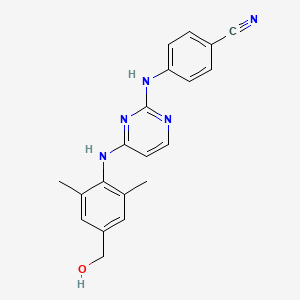
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
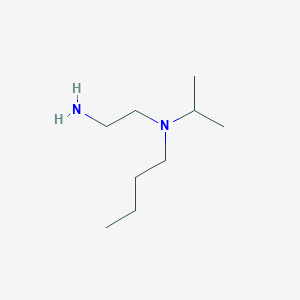
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
